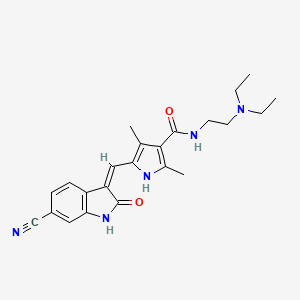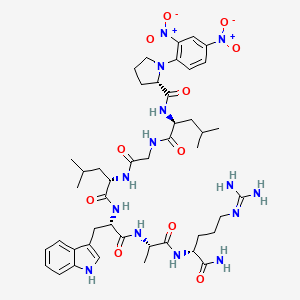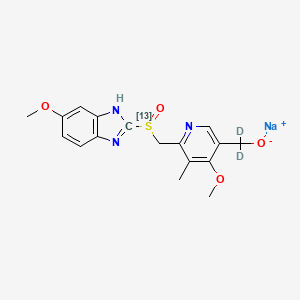
(Trp4)-Kemptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trp4)-Kemptide is a synthetic peptide that is widely used in biochemical research. It is a substrate for protein kinase A, an enzyme that plays a crucial role in various cellular processes. The peptide sequence of this compound is Leu-Arg-Arg-Ala-Ser-Leu-Gly, with tryptophan at the fourth position. This compound is particularly valuable for studying phosphorylation mechanisms and enzyme-substrate interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Trp4)-Kemptide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is employed for purification to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (Trp4)-Kemptide primarily undergoes phosphorylation reactions, where a phosphate group is added to the serine residue by protein kinase A. This reaction is crucial for studying kinase activity and signal transduction pathways.
Common Reagents and Conditions:
Reagents: Adenosine triphosphate (ATP) is the phosphate donor in phosphorylation reactions.
Conditions: The reaction typically occurs in a buffered solution at physiological pH and temperature.
Major Products: The primary product of the phosphorylation reaction is phosphorylated this compound, which can be analyzed using techniques like mass spectrometry or HPLC.
Scientific Research Applications
(Trp4)-Kemptide has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study enzyme kinetics and catalytic mechanisms.
Biology: Helps in understanding cellular signaling pathways involving protein kinase A.
Medicine: Aids in the development of kinase inhibitors for therapeutic purposes.
Industry: Utilized in the production of diagnostic kits and research reagents.
Mechanism of Action
(Trp4)-Kemptide exerts its effects by serving as a substrate for protein kinase A. The enzyme recognizes the peptide sequence and catalyzes the transfer of a phosphate group from ATP to the serine residue. This phosphorylation event is a key regulatory mechanism in various cellular processes, including metabolism, gene expression, and cell cycle progression.
Comparison with Similar Compounds
Kemptide: A peptide with a similar sequence but without the tryptophan residue.
Leu-Arg-Arg-Ala-Ser-Leu-Gly: Another variant used in kinase studies.
Uniqueness: (Trp4)-Kemptide is unique due to the presence of tryptophan at the fourth position, which can influence its interaction with protein kinase A and other proteins. This makes it a valuable tool for studying specific aspects of enzyme-substrate interactions and phosphorylation mechanisms.
Properties
Molecular Formula |
C40H66N14O9 |
|---|---|
Molecular Weight |
887.0 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C40H66N14O9/c1-21(2)15-25(41)33(58)50-27(11-7-13-46-39(42)43)35(60)51-28(12-8-14-47-40(44)45)36(61)53-30(17-23-18-48-26-10-6-5-9-24(23)26)37(62)54-31(20-55)38(63)52-29(16-22(3)4)34(59)49-19-32(56)57/h5-6,9-10,18,21-22,25,27-31,48,55H,7-8,11-17,19-20,41H2,1-4H3,(H,49,59)(H,50,58)(H,51,60)(H,52,63)(H,53,61)(H,54,62)(H,56,57)(H4,42,43,46)(H4,44,45,47)/t25-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
MSFGAYLGJZPYIQ-PUEDFKRLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)



![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)






